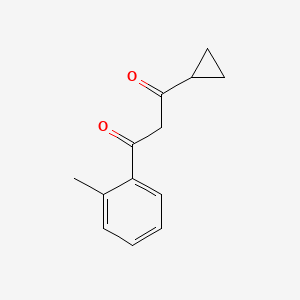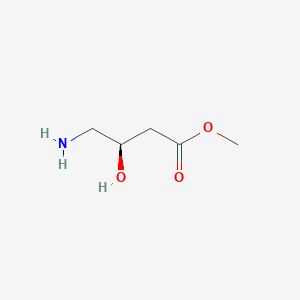
Methyl (3R)-4-amino-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-4-amino-3-hydroxybutanoate is an organic compound with significant importance in various scientific fields. This compound is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the third carbon atom, making it a chiral molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-4-amino-3-hydroxybutanoate typically involves the esterification of (3R)-4-amino-3-hydroxybutanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-4-amino-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Methyl (3R)-4-amino-3-oxobutanoate.
Reduction: Methyl (3R)-4-amino-3-hydroxybutylamine.
Substitution: Methyl (3R)-4-amino-3-aminobutanoate.
Scientific Research Applications
Methyl (3R)-4-amino-3-hydroxybutanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: Investigated for its potential role in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical reactions.
Comparison with Similar Compounds
Methyl (3R)-4-amino-3-hydroxybutanoate can be compared with other similar compounds like:
Methyl (3R)-3-hydroxybutanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl (3R)-4-amino-3-oxobutanoate: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Methyl (3R)-4-amino-3-hydroxybutylamine: Features an amine group instead of an ester, affecting its solubility and chemical behavior.
These comparisons highlight the unique properties of this compound, such as its dual functional groups and chiral center, which contribute to its wide range of applications and reactivity.
Properties
CAS No. |
916971-31-8 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (3R)-4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
QUTSKIWJUHDULC-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CN)O |
Canonical SMILES |
COC(=O)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


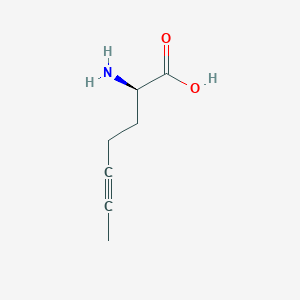
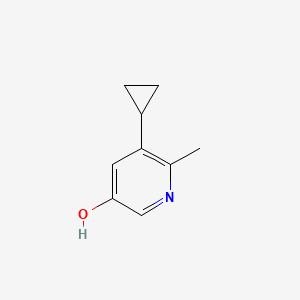
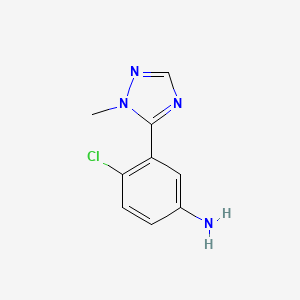
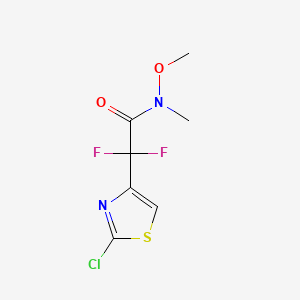
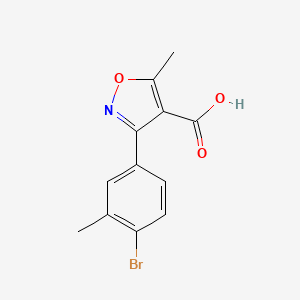
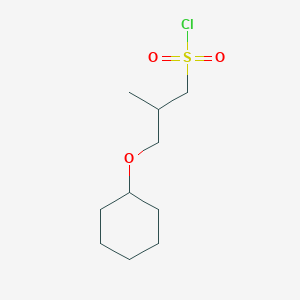
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
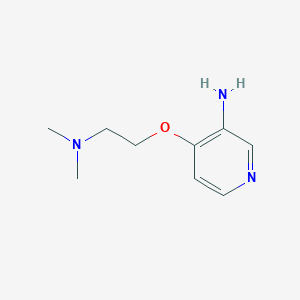
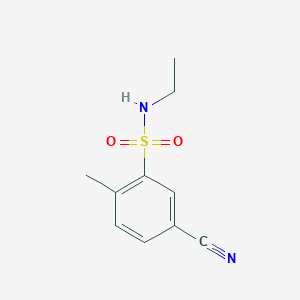
![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)

